molecular formula C10H12N5Na2O7P B12823183 Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

Cat. No.: B12823183
M. Wt: 391.19 g/mol
InChI Key: ANSFNURBJWQHAI-UHFFFAOYSA-L
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Description

IUPAC Name: Disodium;[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate . CAS RN: 9000-30-0 . Molecular Formula: C₁₀H₁₄N₅Na₂O₁₂P₃ . Molecular Weight: 535.15 g/mol .

This compound is a disodium salt derivative of adenosine monophosphate (AMP), characterized by a phosphate group at the 3'-position of the ribose sugar. Its structure comprises adenine (a purine base) linked to a ribose moiety with hydroxyl and hydroxymethyl groups, forming a tetrahydrofuran ring. The disodium counterions enhance solubility in aqueous environments, making it suitable for biochemical applications such as enzymatic assays and nucleotide metabolism studies .

Properties

Molecular Formula

C10H12N5Na2O7P

Molecular Weight

391.19 g/mol

IUPAC Name

disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2

InChI Key

ANSFNURBJWQHAI-UHFFFAOYSA-L

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate typically involves the phosphorylation of 2′-deoxyadenosine. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for high yield and cost-effectiveness, often involving continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2′-deoxyadenosine monophosphate, 2′-deoxyadenosine diphosphate, and various oxidized derivatives of the purine ring .

Scientific Research Applications

Biological Implications

The compound's structural similarity to nucleotides suggests potential roles in cellular processes such as energy transfer, signaling, and nucleic acid synthesis. Preliminary studies indicate that it may interact with enzymes involved in nucleotide metabolism, potentially influencing pathways critical for cellular function .

Potential Biological Activities

  • Nucleotide Metabolism : As a purine derivative, it may serve as a substrate or modulator for enzymes involved in nucleotide synthesis.
  • Cellular Signaling : Its structure allows for potential interactions with signaling pathways similar to those involving cyclic adenosine monophosphate (cAMP) and adenosine triphosphate (ATP) .

Research Applications

Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate has several promising applications in scientific research:

  • Drug Development : Due to its purine structure, it may be explored as a lead compound in the development of new therapeutics targeting metabolic disorders or cancers that involve dysregulation of nucleotide metabolism.
  • Biochemical Assays : The compound can be utilized in assays to study enzyme kinetics related to nucleotide metabolism, providing insights into metabolic pathways .
  • Cell Culture Studies : It may be employed in cell culture systems to investigate its effects on cell proliferation and differentiation, particularly in relation to purine metabolism.

Mechanism of Action

The compound exerts its effects primarily through its role as a nucleotide. It participates in the formation of DNA and RNA by serving as a substrate for DNA polymerases and RNA polymerases. The molecular targets include enzymes involved in nucleic acid synthesis and repair pathways. The phosphate groups facilitate the formation of phosphodiester bonds, which are essential for the integrity and function of nucleic acids .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Phosphate Groups Sodium Counterions Key Structural Differences
Disodium;[5-(6-aminopurin-9-yl)-...] phosphate C₁₀H₁₄N₅Na₂O₁₂P₃ 535.15 1 (3'-position) 2 3'-phosphate, ribose backbone
3'-Adenylic acid (3'-AMP) C₁₀H₁₄N₅O₇P 347.22 1 (3'-position) 0 Lacks sodium ions; free acid form
Adenosine 5'-triphosphate (ATP) C₁₀H₁₆N₅O₁₃P₃ 507.18 3 (5'-position) 0 Triphosphate chain at 5'-position
Guanosine-2'(3')-monophosphate disodium salt C₁₀H₁₂N₅O₈PNa₂ 407.2 1 (2'/3'-position) 2 Guanine base instead of adenine
2'-Deoxyadenosine 5'-triphosphate (dATP) C₁₀H₁₆N₅O₁₂P₃ 491.18 3 (5'-position) 0 Deoxyribose sugar (lacks 2'-OH group)

Research Findings

  • Enzymatic Specificity : The 3'-phosphate group in the target compound is resistant to hydrolysis by 5'-nucleotidases, making it a stable probe for studying phosphatase activity .
  • Synthetic Utility : Analogues with modified bases (e.g., methylsulfanyl or benzoyl groups) exhibit altered binding affinities to purinergic receptors, as seen in and .
  • Misclassification Note: and erroneously associate this compound with guar gum (CAS 9000-30-0), likely due to database errors. Its primary role remains in nucleotide biochemistry .

Structural Data :

Functional Comparisons :

Biological Activity

Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate is a complex organic compound with potential implications in various biological processes. This article aims to explore its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H12N5Na2O7PC_{10}H_{12}N_5Na_2O_7P with a molar mass of approximately 358.22 g/mol. Its structure features a purine derivative linked to a hydroxymethylated sugar and a phosphate group, which is indicative of its role in nucleotide metabolism and cellular signaling pathways .

Property Value
Molecular FormulaC10H12N5Na2O7PC_{10}H_{12}N_5Na_2O_7P
Molar Mass358.22 g/mol
IUPAC NameThis compound

Role in Nucleotide Metabolism

This compound exhibits biological activities similar to those of nucleotides and nucleosides. Compounds with purine structures are crucial in cellular processes such as energy transfer (ATP), signaling (cAMP), and as building blocks for nucleic acids (DNA and RNA). Preliminary studies suggest that this compound could influence cellular pathways involving purine metabolism or act as a substrate for enzymes involved in nucleotide synthesis.

The compound may interact with various enzymes and receptors within cells, potentially modulating signaling pathways associated with cell growth, differentiation, and apoptosis. Its unique hydroxymethyl group allows for potential nucleophilic substitution reactions, which could lead to diverse biochemical interactions.

Case Studies

  • Cellular Signaling Pathways : A study demonstrated that derivatives of purine compounds can activate signaling pathways associated with cell proliferation. This compound was shown to enhance the activity of certain kinases involved in these pathways, suggesting its role as a signaling molecule .
  • Inhibition Studies : In vitro assays indicated that high concentrations of this compound could inhibit specific enzymes involved in nucleotide degradation, thereby affecting cellular energy levels and metabolic rates. This inhibition was concentration-dependent, highlighting the compound's potential regulatory role in metabolic processes .

Synthesis Methods

The synthesis of this compound typically involves phosphorylation reactions using agents like phosphorus oxychloride or phosphoric acid under controlled conditions to ensure high yield and purity. The reaction conditions must be optimized to prevent hydrolysis and by-product formation .

Applications

This compound has several potential applications across various fields:

  • Biochemistry : As a precursor for synthesizing nucleotides and nucleic acids.
  • Pharmacology : Investigated for therapeutic applications in metabolic disorders.
  • Analytical Chemistry : Used as a standard in biochemical assays due to its unique properties.

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